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Compound of Interest

Compound Name: 2,3-Dimethyl-2-butanol

Cat. No.: B1346969

2,3-Dimethyl-2-butanol, also known under the trade name thexyl alcohol, is a tertiary hexyl
alcohol with the chemical formula CeH140.[1][2][3][4] Its structure, featuring a hydroxyl group
attached to a highly substituted carbon atom, imparts specific chemical properties that make it
a valuable component in various chemical syntheses. As with any chemical entity in research
and development, unambiguous structural confirmation is paramount. Spectroscopic analysis
provides the foundational data for such confirmation, offering a detailed "blueprint” of the
molecule's atomic arrangement and connectivity.

This guide serves as a technical resource for researchers and scientists, offering a deep dive
into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
that define 2,3-Dimethyl-2-butanol. By understanding the causality behind the spectral
features, professionals can confidently identify and characterize this compound, ensuring the
integrity of their experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an
organic molecule. By probing the magnetic properties of atomic nuclei, primarily *H (proton)
and 3C (carbon-13), we can map out the distinct chemical environments within 2,3-Dimethyl-
2-butanol.

'H NMR Spectroscopy: A Proton's Perspective
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In *H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal
provide a wealth of information. The structure of 2,3-Dimethyl-2-butanol suggests four unique
proton environments, which is confirmed by its spectrum.

Experimental Protocol: Sample Preparation

Dissolution: Accurately weigh approximately 5-10 mg of 2,3-Dimethyl-2-butanol.

e Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), within an NMR tube. CDClIs is a common choice for its ability to
dissolve a wide range of organic compounds and for its single, well-defined residual solvent
peak.[5]

e Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully
dissolved and the solution is homogeneous.

e Analysis: Place the tube in the NMR spectrometer to acquire the spectrum.

e (Optional) D20 Shake: To confirm the hydroxyl proton signal, add 1-2 drops of deuterium
oxide (D20) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will
disappear or significantly diminish due to proton-deuterium exchange.[6]

Data Interpretation and Analysis

The *H NMR spectrum of 2,3-Dimethyl-2-butanol exhibits four distinct signals corresponding
to its four types of non-equivalent protons.

e -OH Proton (Ha): The hydroxyl proton typically appears as a broad singlet. Its chemical shift
can vary depending on concentration, solvent, and temperature but is often found around 1.6
ppm. This broadness is due to rapid chemical exchange with other protons or trace amounts
of water. The D20 shake is the definitive method for confirming this assignment.[6]

e -CHs Protons at C2 (He): The six protons of the two methyl groups attached to the carbinol
carbon (the carbon bearing the -OH group) are chemically equivalent. They appear as a
sharp singlet around 1.2 ppm. They are singlets because their adjacent carbon has no
protons, precluding spin-spin coupling.
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e -CH Proton at C3 (Hs): The single methine proton is coupled to the six protons of the
adjacent methyl groups. According to the n+1 rule, this signal is split into a septet and
appears further downfield, around 1.7 ppm, due to the influence of the neighboring hydroxyl

group.

e -CHs Protons at C3 (H«): The six protons of the two methyl groups on the isopropyl moiety
are equivalent. They are coupled to the single methine proton, resulting in a doublet signal
around 0.9 ppm.

1H NMR Data Summary

Chemical Shift (9,

Labeled Proton Multiplicity Integration
ppm)

Ha (-OH) ~1.6 Broad Singlet 1H

He (2 x -CH3) ~1.2 Singlet 6H

Hs (-CH) ~1.7 Septet 1H

Hk (2 x -CHS3) ~0.9 Doublet 6H

Visualization: Proton Environments in 2,3-Dimethyl-2-butanol

Caption: Labeled proton environments in 2,3-Dimethyl-2-butanol.

13C NMR Spectroscopy: Mapping the Carbon Framework

Due to the molecule's symmetry, the six carbon atoms of 2,3-Dimethyl-2-butanol give rise to
only four distinct signals in the 13C NMR spectrum.

Data Interpretation and Analysis

e Carbinol Carbon (C2): The carbon atom bonded to the electronegative oxygen atom is
significantly deshielded and appears furthest downfield, typically around 73 ppm.

o Methyl Carbons at C2: The two equivalent methyl carbons attached to C2 appear at
approximately 26 ppm.
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e Methine Carbon (C3): The methine carbon of the isopropyl group is found at about 35 ppm.

e Methyl Carbons at C3: The two equivalent methyl carbons of the isopropyl group are the
most shielded, appearing furthest upfield at around 17 ppm.

13C NMR Data Summary

Carbon Atom Chemical Shift (0, ppm)
C2 (-C-OH) ~73
C1, Cl' (2 x -CHs on C2) ~26
C3 (-CH) ~35
C4,C4' (2 x-CHs on C3) ~17

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. For an alcohol, the most telling absorptions are the O-H and C-O stretching
vibrations.

Experimental Protocol: Neat Sample Analysis

Prepare Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Apply Sample: Place a single drop of liquid 2,3-Dimethyl-2-butanol onto one salt plate.

Assemble: Place the second salt plate on top, gently pressing to create a thin liquid film
between the plates.

Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and run
the analysis.

Data Interpretation and Analysis
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The IR spectrum of 2,3-Dimethyl-2-butanol is characterized by the following key absorption
bands:

e O-H Stretch: A very strong and broad absorption band appears in the region of 3600-3200
cm~1, This broadening is a direct result of intermolecular hydrogen bonding between alcohol
molecules.[6][7]

e C-H Stretch: Strong, sharp peaks just below 3000 cm~1 (typically 2970-2870 cm~1)
correspond to the stretching vibrations of the C-H bonds in the methyl and methine groups.

e C-O Stretch: A strong absorption in the 1210-1100 cm~1 range is indicative of the C-O single
bond stretch. The position of this peak is diagnostic for the type of alcohol; for tertiary
alcohols like 2,3-Dimethyl-2-butanol, it typically appears in this higher wavenumber region
compared to primary or secondary alcohols.[7]

IR Data Summary

Wavenumber (cm~12) Functional Group Vibration Type
~3400 (broad, strong) Alcohol (-OH) O-H Stretch
~2970 (strong) Alkane (-C-H) C-H Stretch
~1150 (strong) Tertiary Alcohol C-O Stretch

Visualization: Key Vibrational Modes
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Caption: Key IR vibrational modes for 2,3-Dimethyl-2-butanol.

Mass Spectrometry (MS): Unraveling Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS

o Sample Preparation: Prepare a dilute solution of 2,3-Dimethyl-2-butanol in a volatile
organic solvent (e.g., dichloromethane or ether).

e Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph (GC)
inlet. The GC separates the sample from the solvent and any impurities.

« lonization: As the pure compound elutes from the GC column, it enters the mass
spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV
in Electron lonization, EI).

e Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z)
and detected.
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Data Interpretation and Analysis

The molecular weight of 2,3-Dimethyl-2-butanol is 102.17 g/mol .[1][2][3][4] The mass
spectrum reveals key fragments that are characteristic of this structure.

e Molecular lon (M*): The molecular ion peak at m/z 102 may be weak or absent, which is
common for tertiary alcohols due to the instability of the parent ion.

+ Alpha-Cleavage: The most favorable fragmentation pathway for alcohols is alpha-cleavage,
the breaking of a C-C bond adjacent to the oxygen atom.

o Loss of Isopropyl Radical: Cleavage of the C2-C3 bond results in the loss of an isopropyl
radical (*CH(CHs)z2), which has a mass of 43. This leads to the formation of a very stable,
resonance-stabilized oxonium ion at m/z 59. This is typically the base peak (the most
abundant ion) in the spectrum.[1]

o Loss of Methyl Radical: Less favorable alpha-cleavage involves the loss of a methyl
radical (*CHs), with a mass of 15. This results in a fragment at m/z = 102 - 15 = 87.[1]

o Dehydration: Loss of a water molecule (H20, mass 18) from the molecular ion can produce a
peak at m/z = 102 - 18 = 84.

Mass Spectrometry Data Summary

miz Proposed Fragment Significance

102 [CeH140]* Molecular lon (M)

87 [M - CHs]* Alpha-cleavage

59 [M - CsH7]* Alpha-cleavage, Base Peak
43 [CsH7]* Isopropyl cation

Visualization: Primary Fragmentation Pathways
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Caption: Major EI fragmentation pathways of 2,3-Dimethyl-2-butanol.

Conclusion: A Cohesive Spectroscopic Identity

The comprehensive analysis of 2,3-Dimethyl-2-butanol through NMR, IR, and MS provides a
self-validating system for its identification. The *H and 3C NMR spectra precisely map the four
unique proton and carbon environments. The IR spectrum confirms the presence of the
defining hydroxyl functional group and specifies its tertiary nature through the C-O stretch
position. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic
fragmentation pattern dominated by alpha-cleavage, leading to the base peak at m/z 59.
Together, these techniques provide an unambiguous and robust spectroscopic signature,
indispensable for any researcher or professional working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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